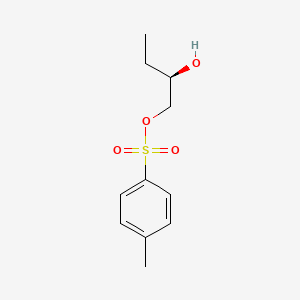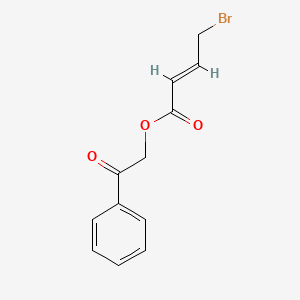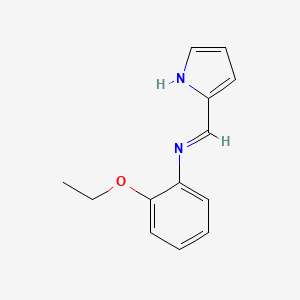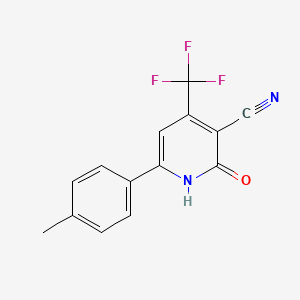
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a compound of interest due to its trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules.
Synthesis Analysis
The synthesis of similar compounds involves electrogenerated base-promoted synthesis via three-component condensation of aromatic aldehydes, malononitrile, and trifluoro-1-phenylbutane-1,3-dione in water/ethanol, showcasing high yields and atom economy (Goodarzi & Mirza, 2020). Another approach for synthesizing trifluoromethylated compounds includes a versatile intermediate for the synthesis of N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
Crystal structure determination of similar compounds reveals monoclinic and triclinic systems, indicating the detailed molecular configuration and the potential for hydrogen bonding, which is crucial for understanding the compound's reactivity and interaction with biological targets (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The compound's reactivity can be studied through various chemical reactions, including three-component condensation for synthesizing carbonitriles, which are important intermediates in the production of bioactive molecules (Ranjbar‐Karimi et al., 2010). Metal(II)-promoted hydrolysis provides insight into its transformation into pyridine carboxylic acid, showcasing its reactivity and potential pathways for derivative synthesis (Segl′a et al., 1998).
Physical Properties Analysis
The physical properties of such compounds can be determined through X-ray crystallography, providing valuable information on molecular and crystal structure, which is crucial for understanding their stability, solubility, and overall behavior in different environments (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from synthesis and structural analysis. Studies on the synthesis of functionalized pyridines offer insights into the electrophilic and nucleophilic sites of the molecule, guiding further functionalization and application in synthesis (Sukach et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)
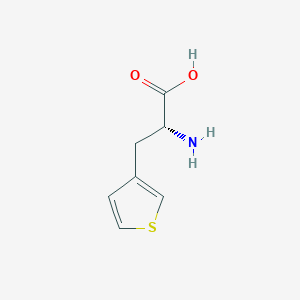
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
